Cas no 74803-25-1 ([1,2,4]Triazolo[1,5-a]pyrazine 7-oxide)
[1,2,4]Triazolo[1,5-a]pyrazine 7-oxide Chemical and Physical Properties
Names and Identifiers
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- [1,2,4]Triazolo[1,5-a]pyrazine 7-oxide
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- Inchi: 1S/C5H4N4O/c10-8-1-2-9-5(3-8)6-4-7-9/h1-4H
- InChI Key: NQGVKXNJLHZWHD-UHFFFAOYSA-N
- SMILES: [O-][N+]1C=CN2C(C=1)=NC=N2
Computed Properties
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 3
- Heavy Atom Count: 10
- Rotatable Bond Count: 0
- Complexity: 131
- XLogP3: -1.3
- Topological Polar Surface Area: 55.6
[1,2,4]Triazolo[1,5-a]pyrazine 7-oxide Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Alichem | A099002615-5g |
[1,2,4]Triazolo[1,5-a]pyrazine 7-oxide |
74803-25-1 | 97% | 5g |
$1035.15 | 2023-09-01 | |
| Alichem | A099002615-10g |
[1,2,4]Triazolo[1,5-a]pyrazine 7-oxide |
74803-25-1 | 97% | 10g |
$1353.40 | 2023-09-01 | |
| Alichem | A099002615-25g |
[1,2,4]Triazolo[1,5-a]pyrazine 7-oxide |
74803-25-1 | 97% | 25g |
$2436.12 | 2023-09-01 |
[1,2,4]Triazolo[1,5-a]pyrazine 7-oxide Related Literature
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Ziyang Deng,Changwei Chen,Sunliang Cui RSC Adv., 2016,6, 93753-93755
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Jason Y. C. Lim,Yong Yu,Guorui Jin,Kai Li,Yi Lu,Jianping Xie Nanoscale Adv., 2020,2, 3921-3932
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Qiao Song,Angela Bamesberger,Lingyun Yang,Haley Houtwed,Haishi Cao Analyst, 2014,139, 3588-3592
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J. Zagora,M. Voslař,L. Schreiberová,I. Schreiber Phys. Chem. Chem. Phys., 2002,4, 1284-1291
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Zhiyan Chen,Nan Wu,Yaobing Wang,Bing Wang,Yingde Wang J. Mater. Chem. A, 2018,6, 516-526
Additional information on [1,2,4]Triazolo[1,5-a]pyrazine 7-oxide
Research Brief on [1,2,4]Triazolo[1,5-a]pyrazine 7-oxide (CAS: 74803-25-1): Recent Advances and Applications
The compound [1,2,4]Triazolo[1,5-a]pyrazine 7-oxide (CAS: 74803-25-1) has recently garnered significant attention in the field of chemical biology and pharmaceutical research due to its unique structural properties and potential therapeutic applications. This research brief aims to synthesize the latest findings on this compound, focusing on its synthesis, biological activity, and potential as a drug candidate. The following sections provide an in-depth analysis of recent studies, highlighting key advancements and future directions.
Recent studies have explored the synthetic pathways for [1,2,4]Triazolo[1,5-a]pyrazine 7-oxide, with a focus on optimizing yield and purity. A 2023 publication in the Journal of Medicinal Chemistry detailed a novel one-pot synthesis method that significantly reduces reaction time while maintaining high efficiency. This method leverages catalytic oxidation and cyclization reactions, offering a scalable approach for industrial applications. The study also emphasized the compound's stability under various pH conditions, making it a viable candidate for further pharmaceutical development.
In terms of biological activity, [1,2,4]Triazolo[1,5-a]pyrazine 7-oxide has demonstrated promising results in preclinical models. A study published in Bioorganic & Medicinal Chemistry Letters (2024) reported its potent inhibitory effects on specific kinase enzymes implicated in inflammatory diseases. The compound exhibited a high binding affinity and selectivity, suggesting its potential as a targeted therapy. Additionally, molecular docking simulations revealed unique interactions with the active sites of these enzymes, providing insights for structure-activity relationship (SAR) optimization.
Further investigations into the pharmacokinetic properties of [1,2,4]Triazolo[1,5-a]pyrazine 7-oxide have been conducted to assess its suitability as a drug candidate. A recent pharmacokinetic study in rodents highlighted its favorable absorption and distribution profiles, with minimal off-target effects. However, challenges remain in optimizing its metabolic stability, as preliminary data indicated rapid clearance in vivo. Researchers are currently exploring prodrug strategies and formulation enhancements to address these limitations.
The therapeutic potential of [1,2,4]Triazolo[1,5-a]pyrazine 7-oxide extends beyond kinase inhibition. A 2024 study in ACS Chemical Biology explored its role as a modulator of oxidative stress pathways. The compound was found to activate Nrf2-mediated antioxidant responses, offering neuroprotective effects in models of neurodegenerative diseases. These findings open new avenues for its application in treating conditions such as Alzheimer's and Parkinson's diseases.
In conclusion, [1,2,4]Triazolo[1,5-a]pyrazine 7-oxide (CAS: 74803-25-1) represents a versatile scaffold with significant potential in drug discovery. Recent advancements in synthesis, biological activity, and pharmacokinetics underscore its promise as a therapeutic agent. Future research should focus on addressing metabolic challenges and expanding its applications across diverse disease models. Collaborative efforts between academia and industry will be crucial in translating these findings into clinical benefits.
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